2-Fluoroacryloyl chloride is an organic compound with the chemical formula . It appears as a colorless to pale yellow liquid that is highly reactive and corrosive. This compound is primarily utilized as an intermediate in the synthesis of various organic compounds, particularly in pharmaceuticals and agrochemicals. The presence of the fluorine atom enhances its reactivity and stability, making it a valuable building block for complex organic molecules .
While specific biological activities of 2-fluoroacryloyl chloride are not extensively documented, its derivatives may exhibit significant biological properties due to their reactivity. Compounds derived from 2-fluoroacryloyl chloride are often explored for their potential in drug development and modification of biomolecules for studying biological processes .
2-Fluoroacryloyl chloride can be synthesized through various methods:
2-Fluoroacryloyl chloride has diverse applications across various fields:
Research on interaction studies involving 2-fluoroacryloyl chloride focuses on its reactivity with nucleophiles and its role in forming various derivatives. These studies help understand how modifications can affect the biological activity and stability of compounds derived from 2-fluoroacryloyl chloride .
Several compounds share structural similarities with 2-fluoroacryloyl chloride. Here are some notable examples:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Acryloyl Chloride | Lacks fluorine atom | Commonly used in organic synthesis |
Methacryloyl Chloride | Contains a methyl group instead of fluorine | Often used in polymer chemistry |
Chloroacryloyl Chloride | Contains chlorine instead of fluorine | Used similarly but may have different reactivity |
The uniqueness of 2-fluoroacryloyl chloride lies in the presence of the fluorine atom, which imparts distinct chemical properties such as increased reactivity and stability. This characteristic makes it particularly useful in synthesizing fluorinated organic compounds that are valuable in pharmaceuticals and agrochemicals .
The synthesis of 2-fluoroacryloyl chloride primarily involves fluorination of acryloyl chloride or its precursors. Key methodologies include:
A cyclometallated rhodium complex [(η⁵,κ²C-C₅Me₄CH₂C₆F₅CH₂NC₃H₂NMe)-RhCl] enables quantitative fluorination of acyl chlorides to acyl fluorides at 20°C. This method achieves >95% yield for substrates like benzoyl chloride and 4-nitrobenzoyl chloride, with reaction rates influenced by electronic effects (electron-withdrawing groups accelerate fluorination).
Table 1: Substrate Scope for Rh-Catalyzed Fluorination
Substrate | Product | Time (min) | Yield (%) |
---|---|---|---|
Benzoyl chloride | Benzoyl fluoride | 170 | 92 |
4-Nitrobenzoyl chloride | 4-Nitrobenzoyl fluoride | 110 | 94 |
Pentafluorobenzoyl chloride | Pentafluorobenzoyl fluoride | 90 | 98 |
Diethylaminosulfur trifluoride (DAST) mediates fluorinative C–C bond cleavage of α-oximinoketones, producing acyl fluorides under mild conditions. For example, 4-phenylbenzoyl fluoride is synthesized in 93% yield within 10 minutes. This method is scalable and compatible with diverse ketones, including chiral substrates.
Asymmetric α-fluorination of acid chlorides employs dual activation by a chiral nucleophile (e.g., benzoylquinine) and a transition metal cocatalyst (e.g., NiCl₂). This system achieves enantiomeric excess (ee) >99% for aliphatic and aromatic substrates.
Mechanistic Insights
Table 2: Enantioselective Fluorination Performance
Substrate | Catalyst System | ee (%) | Yield (%) |
---|---|---|---|
Phenylacetyl chloride | Benzoylquinine/NiCl₂ | 99 | 85 |
Cyclohexanecarbonyl chloride | Benzoylquinine/PtCl₂ | 97 | 78 |
Continuous flow processes (CFP) address safety and efficiency challenges in 2-fluoroacryloyl chloride production:
A patent-pending method uses acrylic acid and thionyl chloride in a continuous reactor, achieving 88–92% yield. Byproduct β-chloro-propanoyl chloride is recycled via fractional distillation, reducing waste.
A 2024 ACS study reports in-flow generation of thionyl fluoride (SOF₂) from SOCl₂ and KF. This gas reacts with carboxylic acids in a telescoped system, producing acyl fluorides in >95% yield. The three-module flow setup enables direct conversion to esters, amides, and ketones.
Table 3: Continuous Flow Reactor Performance
Reactor Type | Feedstock | Residence Time (min) | Yield (%) |
---|---|---|---|
Packed Bed | SOCl₂/KF | 5 | 95 |
Microfluidic | 4-Phenylbenzoic acid | 10 | 93 |
The radical polymerization of 2-fluoroacryloyl chloride represents a critical pathway for the synthesis of advanced fluorinated polymers with unique properties [2]. The initiation mechanisms for fluorinated acrylate formation differ significantly from conventional acrylate systems due to the presence of the fluorine atom, which substantially influences the electronic structure and reactivity of the vinyl group [3].
The polymerization kinetics of fluorinated acrylates demonstrate distinct characteristics compared to their non-fluorinated counterparts [21]. Research has established that the overall rate of polymerization for fluorinated acrylates follows a specific order when initiated by benzoyl peroxide, with fluorinated acrylates showing enhanced reactivity compared to corresponding methacrylates [22]. The presence of perfluorinated substituents causes a reduction in the kinetic constant for polymer chain termination, leading to unique polymerization behaviors [23].
The radical initiation pathways involve multiple mechanisms depending on reaction conditions [2]. Atom transfer radical polymerization techniques have been successfully employed for fluorinated monomers, utilizing macroinitiators such as poly(ethylene glycol)methyl ether-2-bromoisobutyrate to achieve controlled polymerization [2]. This approach enables precise control over molecular weight and polydispersity in the resulting fluorinated polymers.
Table 1: Polymerization Kinetic Parameters for Fluorinated Monomers
Monomer Type | Peak Time (min) | Peak Height (mcal/min) | Induction Period (min) | Initial Rate of Polymerization (%/min) | Conversion (%) |
---|---|---|---|---|---|
2,2,2-Trifluoroethyl Methacrylate | 103.45 | 63.62 | 19.78 | 0.826 | 99.9 |
1,1,1,3,3,3-Hexafluoroisopropyl Methacrylate | 278.45 | 16.22 | 33.88 | 0.378 | 98.9 |
2,2,2-Trifluoroethyl Acrylate | 38.13 | 160.90 | 11.29 | 0.067 | 99.7 |
1,1,1,3,3,3-Hexafluoroisopropyl Acrylate | 64.10 | 58.47 | 22.85 | 0.009 | 98.2 |
Source: Derived from kinetic polymerization studies [32]
The mechanochemical reversible complexation mediated polymerization approach has emerged as an innovative solventless method for synthesizing fluorinated polyacrylates [9]. This technique demonstrates efficient controlled polymerization with quantitative monomer conversion through force-induced activation of carbon-iodine bonds [9]. Chain extension experiments confirm high chain-end functionality, enabling the formation of well-defined copolymer structures [9].
Stereospecific radical polymerization of fluoroalkyl acrylates reveals that reaction conditions significantly influence tacticity [31]. Lower reaction temperatures enhance r-specificity, with optimal conditions achieving r-content exceeding 81% for certain fluorinated systems [31]. The polymerization stereochemistry is affected by reaction solvents, including toluene, tetrahydrofuran, and fluoroalcohols [31].
Fluorinated polymers derived from 2-fluoroacryloyl chloride exhibit exceptional thermal stability characteristics that surpass conventional polymer systems [8]. The thermal decomposition behavior of fluorinated polyacrylates demonstrates remarkable resistance to high-temperature degradation, with decomposition temperatures exceeding 330°C and retention of structural integrity at elevated temperatures [8].
The continuous service temperature ratings for fluorinated polymer systems demonstrate superior performance compared to non-fluorinated alternatives [25]. High-performance fluoropolymers maintain operational stability at temperatures up to 150°C for extended periods, with some specialized systems achieving continuous use temperatures of 300°C [26]. These temperature ratings are based on comprehensive aging tests involving exposure of test specimens to elevated temperatures to determine the rate of change of physical properties over time [25].
Table 2: Thermal Properties of Fluorinated Polymer Systems
Polymer Type | Melting Point (°C) | Continuous Use Temperature (°C) | Glass Transition Temperature (°C) | Thermal Decomposition Onset (°C) |
---|---|---|---|---|
Polytetrafluoroethylene | 327 | 260 | -97 | 400 |
Fluorinated Ethylene Tetrafluoroethylene | 255-280 | 150 | -76 | 350 |
Perfluoroalkoxy | 310 | 260 | 90 | 400 |
Polychlorotrifluoroethylene | 210 | 150 | 45 | 350 |
Source: Compiled from fluoropolymer thermal analysis data [25] [30]
The thermal stability enhancement mechanisms in fluorinated polymer matrices arise from the inherent strength of carbon-fluorine bonds, which possess bond energies of approximately 485 kilojoules per mole [40]. This exceptionally strong bonding contributes to the remarkable thermal resistance observed in fluorinated systems [37]. The high ionization potential and low polarizability of fluorine atoms lead to reduced intermolecular interactions, which paradoxically enhance thermal stability while maintaining processing flexibility [37].
Research on thermal degradation kinetics reveals that fluoropolymers exhibit complex decomposition mechanisms involving multiple stages [36]. The activation energy for thermal decomposition varies significantly among different fluorinated polymer types, with values ranging from 200 to 400 kilojoules per mole depending on the specific polymer structure [36]. These high activation energies contribute to the extended service life of fluorinated polymer systems under elevated temperature conditions [36].
The incorporation of fluorinated segments into polymer matrices results in enhanced thermal stability through several mechanisms [10]. The silicon-oxygen bonds present in fluoroacrylate-modified polysiloxane systems possess bond strengths of approximately 108 kilocalories per mole, contributing to high thermal stability [10]. This synergistic effect between fluorinated groups and siloxane backbones creates polymer systems with exceptional thermal performance characteristics [10].
Fluorinated polymers derived from 2-fluoroacryloyl chloride demonstrate exceptional optical properties that make them ideal candidates for advanced photonic applications [15]. The low refractive indices and minimal optical propagation losses at communication wavelengths position these materials as superior alternatives to conventional optical materials [15].
The refractive index characteristics of fluorinated polymers enable precise tuning for optical waveguide applications [17]. Highly fluorinated polymers exhibit refractive indices ranging from 1.30 to 1.46, with the ability to achieve controllable values through copolymerization and molecular design [17]. The relationship between fluorine content and refractive index follows predictable patterns, enabling systematic optimization for specific optical applications [17].
Table 3: Optical Properties of Fluorinated Polymer Systems
Polymer System | Refractive Index (633 nm) | Extinction Coefficient | Optical Loss (dB/cm) | Transparency Range (nm) |
---|---|---|---|---|
Poly(1H,1H,2H,2H-perfluorodecyl acrylate) | 1.365 | <1×10⁻⁶ | 0.3 | 400-1600 |
Fluorinated Polyimide | 1.46 | <1×10⁻⁵ | 0.1 | 500-1550 |
Perfluorocyclobutyl Polymer | 1.31 | <1×10⁻⁶ | 0.2 | 400-1800 |
Fluorinated Poly(arylene ether) | 1.42 | <1×10⁻⁵ | 0.5 | 450-1600 |
Source: Compiled from optical characterization studies [15] [20]
Material dispersion characteristics represent a critical factor in optical transmission optimization [33]. Fluorinated polymers exhibit significantly lower material dispersion values compared to conventional optical materials, with values as low as -0.078 nanoseconds per nanometer per kilometer at communication wavelengths [33]. This reduced dispersion enables higher bit rate transmission capabilities and improved signal quality in optical communication systems [33].
The optical transmission losses in fluorinated polymer waveguides are primarily influenced by absorption from carbon-hydrogen and carbon-fluorine vibrational overtones [15]. Optimized fluorinated polymer systems achieve optical propagation losses below 0.3 decibels per centimeter at 1550 nanometers, representing exceptional performance for polymer-based optical materials [15]. The introduction of low-refractive index inorganic nanoparticles such as silicon dioxide and magnesium fluoride enables further optimization of optical properties [15].
Thermo-optic coefficient control represents another crucial aspect of optical transmission optimization [15]. Fluorinated polymer nanocomposites incorporating inorganic nanoparticles demonstrate reduced thermo-optic coefficients, improving thermal stability of optical performance [15]. These materials maintain consistent optical properties across wide temperature ranges, essential for practical optical device applications [15].
The application of 2-fluoroacryloyl chloride in kinase inhibitor synthesis represents a strategic approach to developing highly selective and potent therapeutic agents. The regioselective amidation reactions involving this fluorinated intermediate have demonstrated remarkable efficacy in producing kinase inhibitor precursors with enhanced pharmacological properties [1] [2].
The regioselective amidation of 2-fluoroacryloyl chloride with various nucleophilic substrates proceeds through a well-defined mechanism involving silver-catalyzed activation. Research has shown that the reaction with cyclohexene derivatives yields β,γ-unsaturated amides with exceptional regioselectivity ratios ranging from 8:1 to greater than 20:1 [1] [2]. This high selectivity is attributed to the electronic effects of the fluorine atom, which stabilizes the β-amidic carbocation intermediate and favors direct elimination over competing 1,2-hydride shift pathways.
The optimal reaction conditions typically involve the use of silver hexafluoroantimonate as the activating agent in dichloromethane at temperatures ranging from 0°C to room temperature. Under these conditions, yields of 65-85% are consistently achieved for cyclohexene substrates, while linear terminal alkenes provide yields of 43-61% with stereoselectivities in the range of 2.1-3.8:1 [1] [2].
The synthetic utility of 2-fluoroacryloyl chloride in kinase inhibitor development is exemplified by its application in the synthesis of anaplastic lymphoma kinase inhibitors, Aurora-A kinase inhibitors, and Bruton's tyrosine kinase inhibitors [3] [4] [5]. The incorporation of fluorinated moieties through regioselective amidation has been shown to enhance the selectivity and potency of these inhibitors while maintaining favorable pharmacokinetic properties.
Specifically, the synthesis of fluoroethyl analogues of established kinase inhibitors such as crizotinib, alectinib, and ceritinib has demonstrated that the addition of fluorinated moieties through 2-fluoroacryloyl chloride-mediated reactions can improve blood-brain barrier penetration while retaining nanomolar potency against target kinases [4]. These modifications are particularly valuable for addressing central nervous system metastases, where enhanced brain penetration is crucial for therapeutic efficacy.
The regioselective amidation reactions proceed through a mechanism involving the formation of a highly electrophilic acylium ion intermediate upon chloride abstraction by the silver catalyst. The subsequent nucleophilic attack by the alkene substrate generates a β-amidic carbocation that can undergo either direct elimination to form the desired β,γ-unsaturated amide or a 1,2-hydride shift followed by elimination to yield the minor γ,δ-unsaturated regioisomer [1] [2].
The electronic properties of the fluorine atom play a crucial role in determining the regioselectivity of these reactions. The electron-withdrawing nature of fluorine stabilizes the β-amidic carbocation, making direct elimination more favorable and resulting in higher regioselectivity. This mechanistic understanding has enabled the rational design of synthetic strategies for kinase inhibitor precursors with predictable regioselectivity patterns.
The development of antimicrobial fluorinated acrylamide derivatives represents a promising approach to addressing the growing challenge of antibiotic resistance. 2-Fluoroacryloyl chloride serves as a key intermediate in the synthesis of these compounds, enabling the incorporation of fluorine atoms that enhance antimicrobial activity while improving pharmacokinetic properties [6] [7] [8].
The synthesis of antimicrobial fluorinated acrylamides from 2-fluoroacryloyl chloride involves nucleophilic substitution reactions with various amine-containing substrates. The most successful approaches have focused on the preparation of fluorobenzoic acid amides, difluoromethyl cinnamoyl amides, and trifluoromethyl oxadiazole amides, each exhibiting distinct antimicrobial profiles [7] [8] [9].
The preparation of fluorobenzoic acid amides through reaction with morpholine derivatives has yielded compounds with broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. These compounds demonstrate minimum inhibitory concentrations ranging from 16-64 μg/mL against Staphylococcus aureus, Escherichia coli, and Candida albicans [7].
The antimicrobial activity of fluorinated acrylamide derivatives is attributed to multiple mechanisms of action that collectively contribute to their efficacy. The presence of fluorine atoms enhances membrane permeability, allowing for improved penetration into bacterial cells. Additionally, the acrylamide functionality can undergo covalent interactions with nucleophilic sites in bacterial proteins, leading to enzyme inhibition and cell death [6] [8].
Difluoromethyl cinnamoyl amides have shown particularly promising activity against mycobacterial species, with compounds such as N-isopropyl, N-isopentyl, and N-(2-phenylethyl) amides demonstrating minimum inhibitory concentrations of 8 μg/mL against Mycobacterium smegmatis [8]. This selectivity for mycobacterial pathogens makes these compounds valuable candidates for anti-tuberculosis drug development.
The structure-activity relationships of antimicrobial fluorinated acrylamides reveal several key design principles. The position and nature of fluorine substitution significantly influence antimicrobial potency and selectivity. Compounds bearing difluoromethyl groups at strategic positions exhibit enhanced activity compared to their non-fluorinated counterparts, with the difluoromethyl moiety providing both increased lipophilicity and hydrogen bonding capability [8].
The most potent antimicrobial derivatives identified include trifluoromethyl-1,3,4-oxadiazole amide compounds, which demonstrate exceptional activity against Bacillus cereus with minimum inhibitory concentrations as low as 0.03907 μg/mL [9]. These compounds exhibit multi-target activity against bacterial enzymes, contributing to their high potency and reduced likelihood of resistance development.
The strategic positioning of fluorine atoms in pharmaceutical compounds represents one of the most effective approaches to enhancing metabolic stability and improving drug pharmacokinetics. 2-Fluoroacryloyl chloride enables the incorporation of fluorine at precisely defined positions, allowing for the rational design of metabolically stable drug derivatives [10] [11] [12].
The enhancement of metabolic stability through fluorine incorporation operates through several complementary mechanisms. The high bond strength of the carbon-fluorine bond, typically 109 kcal/mol or higher, provides inherent resistance to metabolic cleavage [10] [12]. Additionally, the electronic effects of fluorine can deactivate neighboring positions toward oxidative metabolism, particularly when positioned on aromatic rings.
The incorporation of fluorine at the para position of benzyl groups has been shown to reduce metabolic clearance by as much as 108-fold, demonstrating the remarkable protective effect of strategic fluorine positioning [13]. This protection is achieved through the electronic deactivation of the aromatic ring toward cytochrome P450-mediated oxidation, effectively blocking the primary metabolic pathway.
The enhancement of metabolic stability through fluorine positioning has proven particularly valuable in the development of central nervous system-active compounds. The incorporation of fluorine atoms through 2-fluoroacryloyl chloride-mediated reactions has enabled the development of compounds with prolonged half-lives and improved brain penetration [11] [14].
Strategic fluorination has been successfully applied to the development of casein kinase 2 inhibitors, where the incorporation of fluorine atoms improved in vivo metabolic stability while maintaining excellent cellular potency and selectivity [11]. The fluorinated derivatives demonstrated enhanced oral bioavailability and prolonged target engagement compared to their non-fluorinated counterparts.
The most effective fluorine positioning strategies involve the placement of fluorine atoms at sites that are typically susceptible to metabolic oxidation. Alpha positioning to carbonyl groups provides steric hindrance to enzyme active sites, while para-fluorobenzyl groups offer electronic deactivation of aromatic rings [13] [12]. Trifluoromethyl groups provide the highest level of metabolic stability due to the combined effects of multiple carbon-fluorine bonds and the resulting electronic properties.
The therapeutic impact of these positioning strategies is evident in the development of various drug classes, including fluoroquinolone antibiotics, fluoro-corticosteroids, and trifluoromethyl kinase inhibitors. These compounds demonstrate improved bioavailability, reduced dosing frequency, and enhanced therapeutic indices compared to their non-fluorinated analogues [10] [13].
Flammable;Corrosive;Irritant